

Spectroscopic Profile of 1,1,3,3-Tetramethylbutyl Isocyanide: A Technical Guide

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Compound of Interest

Compound Name: 1,1,3,3-Tetramethylbutyl isocyanide

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This technical guide provides a comprehensive overview of the spectroscopic data for **1,1,3,3-tetramethylbutyl isocyanide**, a key building block in organic synthesis. The document details its infrared (IR) and nuclear magnetic resonance (NMR) spectral properties, offering a valuable resource for its identification, characterization, and application in research and development.

Executive Summary

1,1,3,3-Tetramethylbutyl isocyanide, also known as tert-octyl isocyanide, is a sterically hindered isonitrile widely employed in multicomponent reactions and for the synthesis of complex organic molecules. Accurate spectroscopic data is paramount for confirming its identity and purity. This guide presents a consolidated summary of its characteristic IR and NMR spectral data, supported by detailed experimental protocols for data acquisition.

Infrared (IR) Spectroscopy

The most prominent feature in the infrared spectrum of **1,1,3,3-tetramethylbutyl isocyanide** is the strong, sharp absorption band corresponding to the isocyanide (N≡C) stretching vibration. This peak is consistently observed around 2110 cm^{-1} and serves as a definitive diagnostic marker for the presence of the isocyanide functional group.^[1]

Table 1: Infrared Spectral Data of **1,1,3,3-Tetramethylbutyl Isocyanide**

Functional Group	Vibration Mode	Wavenumber (cm ⁻¹)	Intensity
Isocyanide (N≡C)	Stretching	~2110	Strong, Sharp
C-H (Alkyl)	Stretching	~2870-2960	Strong
C-H (Alkyl)	Bending	~1365-1470	Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information by probing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei within the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of **1,1,3,3-tetramethylbutyl isocyanide** is characterized by three distinct singlet signals, consistent with its molecular structure which lacks adjacent, non-equivalent protons that would lead to spin-spin coupling.

Table 2: ¹H NMR Spectral Data of **1,1,3,3-Tetramethylbutyl Isocyanide**

Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration
(CH ₃) ₃ C-	~1.05	Singlet	9H
-C(CH ₃) ₂ -NC	~1.45	Singlet	6H
-CH ₂ -	~1.60	Singlet	2H

Note: The exact chemical shifts may vary slightly depending on the solvent and spectrometer frequency.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. While a complete, definitively assigned public spectrum is not readily available,

spectral databases confirm its existence.[2][3] Based on the structure, six distinct carbon signals are expected.

Experimental Protocols

The following sections outline the general methodologies for acquiring the IR and NMR spectra of **1,1,3,3-tetramethylbutyl isocyanide**.

Infrared (IR) Spectroscopy Protocol

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for data acquisition.

Sample Preparation: As **1,1,3,3-tetramethylbutyl isocyanide** is a liquid at room temperature, the spectrum is typically recorded neat (without a solvent). A small drop of the liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly onto the ATR crystal.

Data Acquisition:

- A background spectrum of the empty spectrometer (or clean ATR crystal) is recorded.
- The prepared sample is placed in the spectrometer's sample compartment.
- The spectrum is recorded, typically in the range of 4000-400 cm^{-1} .
- Multiple scans are co-added to improve the signal-to-noise ratio.
- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is employed.

Sample Preparation:

- Approximately 5-10 mg of **1,1,3,3-tetramethylbutyl isocyanide** is dissolved in about 0.5-0.7 mL of a deuterated solvent, most commonly deuterated chloroform (CDCl_3).
- A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to the solvent to provide a reference signal at 0 ppm.
- The solution is transferred to a 5 mm NMR tube.

Data Acquisition (^1H NMR):

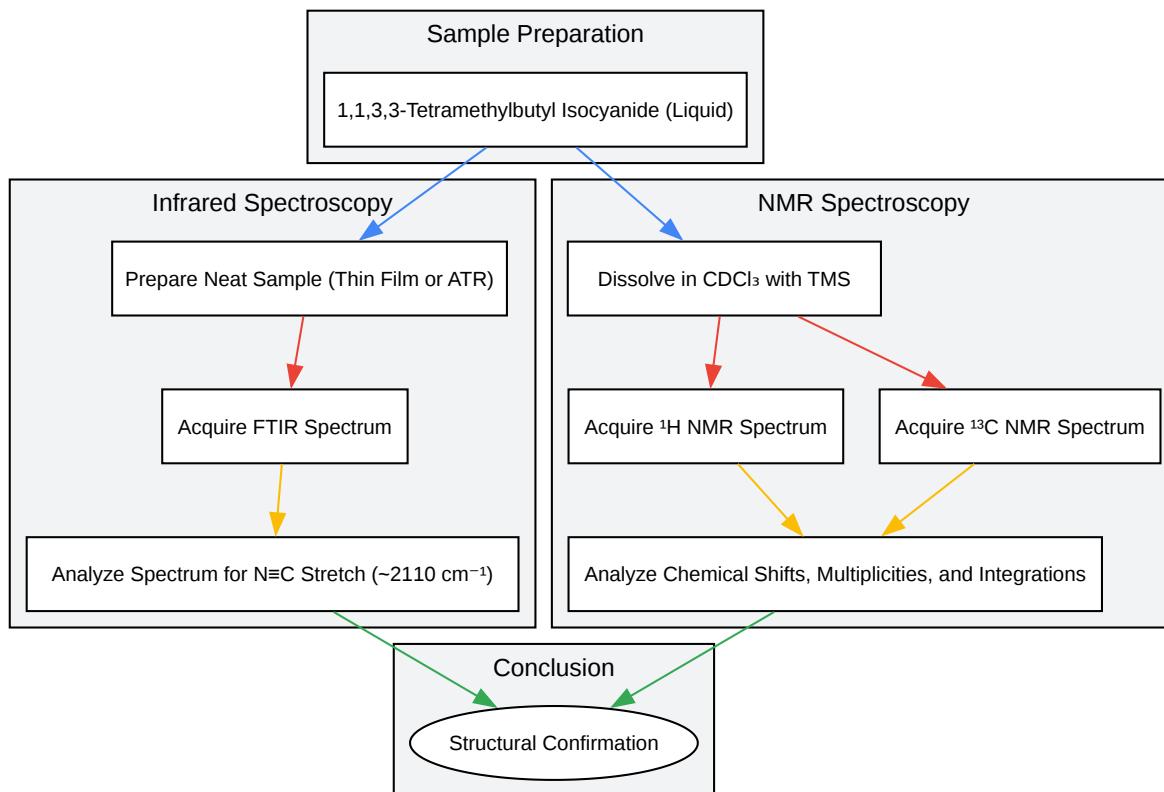
- The NMR tube is placed in the spectrometer's probe.
- The magnetic field is shimmed to ensure homogeneity.
- A standard one-pulse ^1H NMR experiment is performed.
- The free induction decay (FID) is acquired and then Fourier transformed to obtain the spectrum.
- The spectrum is phased, and the baseline is corrected.
- The chemical shifts are referenced to TMS, and the signals are integrated.

Data Acquisition (^{13}C NMR):

- A proton-decoupled ^{13}C NMR experiment is typically performed to simplify the spectrum to single lines for each unique carbon atom.
- A larger number of scans is usually required for ^{13}C NMR compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.
- The data is processed similarly to the ^1H NMR data.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of **1,1,3,3-tetramethylbutyl isocyanide**.

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Caption: Workflow for Spectroscopic Analysis of **1,1,3,3-Tetramethylbutyl Isocyanide**.

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